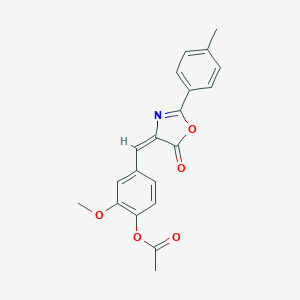
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone, also known as AMBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the oxazolone class of compounds, which have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antimicrobial properties. Studies have also demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, this compound has been found to inhibit the replication of certain viruses, including HIV and hepatitis C virus, suggesting its potential as an antiviral agent.
Mechanism of Action
The mechanism of action of 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone is not fully understood, but studies have suggested that it may act by inhibiting key enzymes involved in cancer cell growth and viral replication. Specifically, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been found to inhibit the activity of the protease enzymes required for viral replication, thereby preventing the virus from reproducing.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for preventing the growth and spread of cancer. This compound has also been found to inhibit the growth of cancer cells by arresting the cell cycle in the G2/M phase, which is a critical stage in cell division. In addition, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with high purity. This makes it a cost-effective option for research studies. Additionally, this compound has been shown to have low toxicity, making it a safe compound to work with in the lab. However, one limitation of this compound is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the exploration of the compound's potential as an antiviral agent. Additionally, more studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic applications. Overall, the potential therapeutic applications of this compound make it an exciting area of research for the future.
Synthesis Methods
4-(4-Acetoxy-3-methoxybenzylidene)-2-(p-tolyl)-5(4H)-oxazolone can be synthesized through a multistep process that involves the condensation of 4-acetoxy-3-methoxybenzaldehyde with p-toluidine, followed by cyclization with ethyl acetoacetate. The resulting product is then subjected to a series of chemical reactions to obtain the final compound. The synthesis of this compound has been optimized to improve the yield and purity of the product, making it a viable option for large-scale production.
properties
Molecular Formula |
C20H17NO5 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4-ylidene]methyl]phenyl] acetate |
InChI |
InChI=1S/C20H17NO5/c1-12-4-7-15(8-5-12)19-21-16(20(23)26-19)10-14-6-9-17(25-13(2)22)18(11-14)24-3/h4-11H,1-3H3/b16-10+ |
InChI Key |
PWAUVKUSFOLLEQ-MHWRWJLKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)OC(=O)C)OC)/C(=O)O2 |
SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)OC(=O)C)OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(Z)-(1-dodecyl-2-oxoindol-3-ylidene)amino]thiourea](/img/structure/B273868.png)
![N'~1~,N'~6~-bis[(5-methyl-2-furyl)methylene]hexanedihydrazide](/img/structure/B273871.png)


![3-bromo-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B273877.png)

![N'-[1-(5-chloro-2-thienyl)ethylidene]isonicotinohydrazide](/img/structure/B273882.png)
![8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione 9-oxime](/img/structure/B273884.png)
![3-[({2-Nitrobenzoyl}diazenyl)methyl]pyridine](/img/structure/B273887.png)

![1-methylbenzo[cd]indol-2(1H)-one oxime](/img/structure/B273891.png)
![(4E)-4-[4-(dimethylamino)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B273894.png)
![2-phenyl-N'-(1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene)acetohydrazide](/img/structure/B273895.png)
